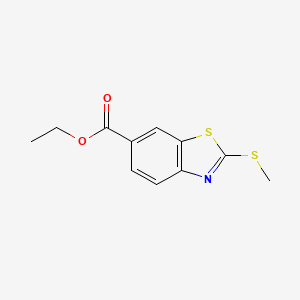amine hydrochloride CAS No. 1780622-03-8](/img/new.no-structure.jpg)
[(1-fluorocyclopropyl)methyl](methyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-fluorocyclopropyl)methylamine hydrochloride is a chemical compound with the molecular formula C5H10FN·HCl It is a hydrochloride salt of (1-fluorocyclopropyl)methylamine, characterized by the presence of a fluorine atom attached to a cyclopropyl ring, which is further connected to a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-fluorocyclopropyl)methylamine hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of a cyclopropyl ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Fluorination: The cyclopropyl ring is then fluorinated using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The fluorocyclopropyl intermediate is then reacted with methylamine to form (1-fluorocyclopropyl)methylamine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (1-fluorocyclopropyl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1-fluorocyclopropyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like halides, amines, or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of the corresponding amine or alkane.
Substitution: Formation of substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
(1-fluorocyclopropyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of (1-fluorocyclopropyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the cyclopropyl ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- [(1-ethylcyclopropyl)methyl]amine hydrochloride
- [(1-methylcyclopropyl)methyl]amine hydrochloride
- [(1-chlorocyclopropyl)methyl]amine hydrochloride
Uniqueness
(1-fluorocyclopropyl)methylamine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research applications.
Propiedades
Número CAS |
1780622-03-8 |
|---|---|
Fórmula molecular |
C5H11ClFN |
Peso molecular |
139.60 g/mol |
Nombre IUPAC |
1-(1-fluorocyclopropyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C5H10FN.ClH/c1-7-4-5(6)2-3-5;/h7H,2-4H2,1H3;1H |
Clave InChI |
ZTHYIVMSFAIZKB-UHFFFAOYSA-N |
SMILES canónico |
CNCC1(CC1)F.Cl |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



